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(-)-11-nor-9-carboxy-Delta8-THC-d3

Cat. No.: B10829759
CAS No.: 949596-06-9
M. Wt: 347.5 g/mol
InChI Key: OGXXAQFMAFTSRU-FWHYEAKOSA-N
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Description

Significance of Isotopically Labeled Standards in Cannabinoid Analytical Research

In the realm of analytical chemistry, particularly in the analysis of complex biological matrices like urine and blood, the use of isotopically labeled internal standards is paramount for achieving accurate and reliable results. nih.govgoogle.com These standards, such as those labeled with deuterium (B1214612) or carbon-13, are chemically identical to the analyte of interest but have a different mass due to the presence of heavier isotopes. the-ltg.org This property allows them to be distinguished by mass spectrometry, a technique widely used in cannabinoid testing. nih.govnih.gov

The primary advantage of using isotopically labeled standards is their ability to compensate for variations that can occur during sample preparation and analysis. the-ltg.org Factors such as extraction efficiency, matrix effects (where other components in the sample interfere with the analysis), and instrument response can all introduce inaccuracies. the-ltg.org By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, any loss or variation experienced by the analyte will also be mirrored by the standard. This allows for a more precise calculation of the analyte's concentration.

In the context of cannabinoid analysis, the complexity of the cannabis plant, which produces 80-100 cannabinoids, and the diversity of cannabis-derived products necessitate high-purity native and stable isotope-labeled standards for quantification and qualification. eurisotop.comisotope.com These standards are crucial for a wide range of applications, including the testing of textiles, pharmaceuticals, personal care products, and foods. eurisotop.com The use of deuterated standards, like (-)-11-nor-9-carboxy-Delta8-THC-d3, is a common practice in methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the accuracy of results. nih.govnih.govspringernature.com

Overview of Delta-8-Tetrahydrocannabinol Metabolism and its Carboxy Metabolites

Delta-8-tetrahydrocannabinol (Delta-8-THC) is a psychoactive cannabinoid found in the Cannabis sativa plant. testcatalog.org While structurally similar to the more abundant Delta-9-THC, it differs in the location of a double bond in its carbon ring structure. oup.com The metabolism of Delta-8-THC in the human body is a complex process primarily occurring in the liver. nih.govwikipedia.org

The initial and major metabolic pathway involves the oxidation of Delta-8-THC by cytochrome P450 (CYP) enzymes, particularly CYP2C9. oup.comuni.lu This process leads to the formation of 11-hydroxy-Delta-8-tetrahydrocannabinol (11-OH-Delta-8-THC), which is also a pharmacologically active compound. nih.gov This active metabolite is then further oxidized to form the non-psychoactive 11-nor-9-carboxy-Delta-8-tetrahydrocannabinol (Delta-8-THC-COOH). nih.gov

This carboxy metabolite is the primary end-product of Delta-8-THC metabolism and is the main target for detection in drug testing programs. testcatalog.org Due to its longer half-life compared to the parent compound, Delta-8-THC-COOH can be detected in biological fluids like urine for an extended period, sometimes for days or even weeks after last use, particularly in chronic users. testcatalog.orgnih.gov The presence of Delta-8-THC-COOH in urine is a strong indicator of prior Delta-8-THC consumption. testcatalog.org

Given the increasing popularity and availability of Delta-8-THC products, the ability to accurately distinguish its metabolites from those of Delta-9-THC is crucial for forensic and clinical toxicology. nih.govspringernature.com This is where the use of specific deuterated internal standards like this compound becomes essential for unambiguous identification and quantification.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C21H25D3O4PubChem
Molecular Weight 347.5 g/mol PubChem nih.gov
IUPAC Name (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acidPubChem nih.gov
CAS Number 949596-06-9PubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O4 B10829759 (-)-11-nor-9-carboxy-Delta8-THC-d3 CAS No. 949596-06-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

949596-06-9

Molecular Formula

C21H28O4

Molecular Weight

347.5 g/mol

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h8,10-11,15-16,22H,4-7,9,12H2,1-3H3,(H,23,24)/t15-,16-/m1/s1/i1D3

InChI Key

OGXXAQFMAFTSRU-FWHYEAKOSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O

Origin of Product

United States

Synthetic Strategies for Deuterated Cannabinoid Carboxy Metabolites

Methodologies for the Chemical Synthesis of (-)-11-nor-9-carboxy-Δ⁸-THC-d₃

The chemical synthesis of (-)-11-nor-9-carboxy-Δ⁸-THC-d₃ typically follows a multi-step approach that involves the preparation of a deuterated precursor, followed by its condensation with a suitable terpene derivative and subsequent chemical modifications to yield the final product. A common and effective strategy is to introduce the deuterium (B1214612) label at an early stage, often in one of the key building blocks.

A prevalent methodology is the synthesis of a deuterated olivetol derivative, which serves as the resorcinol component in the cannabinoid backbone. For the synthesis of the d₃ variant, a deuterated pentyl chain is introduced to the resorcinol core. This can be achieved through various organic reactions, such as a Grignard reaction with a deuterated alkyl halide.

Once the deuterated olivetol is obtained, it is condensed with a chiral terpene derivative to construct the tricyclic cannabinoid structure. For the synthesis of Δ⁸-THC derivatives, a common precursor is (-)-verbenol. The condensation reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid like p-toluenesulfonic acid (p-TSA). This reaction leads to the formation of the Δ⁸-THC scaffold with the desired stereochemistry. rsc.org

The final step involves the modification of the substituent at the C9 position to a carboxylic acid group. This transformation can be achieved through a series of oxidation reactions on a suitable precursor, such as a methyl or hydroxymethyl group at the C9 position.

An analogous synthesis for a ¹³C-labeled version of the Δ⁹-THC carboxylic acid metabolite provides a clear blueprint for such a synthetic route. nih.gov In this synthesis, a labeled olivetol was condensed with (+)-apoverbenone to form a ketone intermediate, which was then converted to the final carboxylic acid. nih.gov This general strategy is directly applicable to the synthesis of (-)-11-nor-9-carboxy-Δ⁸-THC-d₃.

Isotopic Labeling Approaches for Cannabinoid Metabolite Synthesis

The primary goal of isotopic labeling in this context is to produce a stable, non-radioactive internal standard that has a distinct mass from the unlabeled analyte but exhibits nearly identical chemical and physical properties. Deuterium is an ideal isotope for this purpose due to its stability and the relative ease of its incorporation into organic molecules.

For (-)-11-nor-9-carboxy-Δ⁸-THC-d₃, the deuterium atoms are typically introduced into the pentyl side chain of the olivetol precursor. This is a strategic choice as this part of the molecule is less likely to undergo chemical exchange or loss during sample preparation and analysis. The synthesis of deuterated olivetol can be accomplished by reacting a suitable resorcinol derivative with a deuterated pentylating agent. For instance, a Grignard reagent prepared from a deuterated pentyl bromide can be coupled with a protected resorcinol derivative.

An alternative approach to isotopic labeling involves the use of deuterated reagents in later stages of the synthesis. For example, catalytic deuteration can be employed to introduce deuterium atoms across a double bond in a precursor molecule. However, for introducing a specific number of deuterium atoms at a defined position, the synthesis of a deuterated building block like olivetol is generally preferred.

The table below outlines a representative synthetic sequence for an isotopically labeled cannabinoid metabolite, based on analogous syntheses. nih.gov

StepReactionKey ReagentsProduct
1Synthesis of deuterated pentyl Grignard reagentDeuterated pentyl bromide, Magnesiumd₃-pentylmagnesium bromide
2Coupling with a protected resorcinol derivatived₃-pentylmagnesium bromide, Protected resorcinold₃-olivetol precursor
3DeprotectionAcid or based₃-Olivetol
4Condensationd₃-Olivetol, (-)-Verbenol, Lewis acid (e.g., BF₃·OEt₂)(-)-Δ⁸-THC-d₃ precursor
5Functional group transformationOxidizing agents(-)-11-nor-9-carboxy-Δ⁸-THC-d₃

Advancements in Stereoselective Synthesis of Deuterated Cannabinoid Analogs

The stereochemistry of cannabinoids is crucial for their biological activity and for their use as accurate analytical standards. The synthesis of (-)-11-nor-9-carboxy-Δ⁸-THC-d₃ requires control over the stereocenters at the C6a and C10a positions.

Advancements in stereoselective synthesis have provided more efficient and controlled methods for the preparation of enantiomerically pure cannabinoids. rsc.org The use of chiral starting materials, such as optically active terpenes like (-)-verbenol, is a classical and effective strategy to induce the desired stereochemistry in the final product. rsc.org The condensation reaction with olivetol proceeds in a stereospecific manner, leading to the formation of the desired (-)-trans isomer.

More recent advancements include the development of asymmetric catalytic methods. These methods employ chiral catalysts to control the stereochemical outcome of key bond-forming reactions, allowing for the synthesis of specific enantiomers from achiral or racemic starting materials. For instance, catalytic asymmetric carbonyl-ene cyclizations have been explored for the enantioselective synthesis of the cannabinoid core. acs.org

Furthermore, organometallic approaches, such as the use of organocuprates, have been employed for the stereoselective synthesis of the cannabinoid skeleton. rsc.org These methods can offer high levels of stereocontrol and can be adapted for the synthesis of deuterated analogs by using deuterated starting materials.

The continuous development of these stereoselective synthetic methods is crucial for the efficient and scalable production of high-purity deuterated cannabinoid standards like (-)-11-nor-9-carboxy-Δ⁸-THC-d₃, which are essential for research and regulatory purposes.

Analytical Methodologies Utilizing 11 nor 9 Carboxy Delta8 Thc D3 As an Internal Standard

Mass Spectrometry-Based Quantification of Cannabinoid Metabolites in Research Matrices

Mass spectrometry coupled with chromatographic separation is the cornerstone for the accurate measurement of cannabinoid metabolites. The use of a stable isotope-labeled internal standard like (-)-11-nor-9-carboxy-Delta8-THC-d3 is paramount in these quantitative assays. caymanchem.comcerilliant.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely accepted method for the confirmation and quantification of cannabinoids and their metabolites in biological samples. nih.govnih.gov For the analysis of acidic metabolites like 11-nor-9-carboxy-Δ9-THC (THC-COOH), a derivatization step is typically required to increase volatility and improve chromatographic performance. nih.govnih.gov The use of a deuterated internal standard, such as a d3 or d9 variant of THC-COOH, is standard practice. nih.govnih.gov While direct literature specifically detailing the use of this compound in GC-MS is not prevalent, the principles of its application are analogous to those for other deuterated THC-COOH standards. It would be introduced into the sample prior to extraction and derivatization to account for any loss or variability throughout the analytical process. nih.gov The distinct mass-to-charge ratio of the deuterated standard allows for its separate detection from the native analyte, ensuring accurate quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-mass spectrometry (LC-MS) and its more sensitive and specific counterpart, tandem mass spectrometry (LC-MS/MS), are powerful techniques for the analysis of cannabinoid metabolites without the need for derivatization. caymanchem.comnih.govresearchgate.net this compound is explicitly intended for use as an internal standard in such LC-MS methods for the quantification of (-)-11-nor-9-carboxy-Δ⁸-THC. caymanchem.com These methods are particularly valuable for analyzing complex biological matrices like plasma and urine. nih.govresearchgate.net

In a typical LC-MS/MS workflow, the internal standard is added to the biological sample at the beginning of the preparation process. cerilliant.com Following extraction and chromatographic separation, the analyte and the internal standard are detected by the mass spectrometer. The ratio of the analyte's signal to the internal standard's signal is used to calculate the concentration of the analyte, effectively correcting for any inconsistencies in sample handling or instrument response. cerilliant.com The development of LC-MS/MS methods often focuses on achieving robust separation of isomeric cannabinoids, such as Δ8-THC and Δ9-THC and their metabolites, which can be challenging. mdpi.comrestek.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Applications

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for the quantification of cannabinoids. nih.govacs.org While gas chromatography is often considered the gold standard for separating certain cannabinoid isomers, HPLC remains widely used. nih.govacs.org The development of HPLC methods that can effectively separate critical pairs like Δ8-THC and Δ9-THC is an ongoing area of research. nih.govacs.org

The application of this compound as an internal standard in HPLC-MS/MS follows the same principles as in general LC-MS/MS. Its co-elution with the target analyte, (-)-11-nor-9-carboxy-Δ⁸-THC, but with a different mass, allows for precise quantification. caymanchem.com This is crucial for obtaining accurate results, especially in forensic and clinical toxicology where the presence and concentration of specific metabolites must be determined with a high degree of confidence. cerilliant.comresearchgate.net

Development and Validation of Analytical Methods Employing this compound

The development and validation of analytical methods are critical steps to ensure the reliability of quantitative results. The use of an appropriate internal standard like this compound is integral to this process. caymanchem.comcerilliant.com

Sample Preparation Techniques for Biological Research Matrices (e.g., plasma, urine)

The analysis of cannabinoid metabolites in biological matrices such as plasma and urine requires effective sample preparation to remove interferences and concentrate the analytes. researchgate.netnih.govijmrhs.com Common techniques include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For cannabinoids, a common approach involves extraction from an aqueous sample (like urine or plasma) into an organic solvent. nih.govrestek.com

Solid-Phase Extraction (SPE): SPE is a widely used and often automated technique for sample cleanup and concentration. nih.govnih.gov It involves passing the liquid sample through a solid sorbent material that retains the analytes of interest, which are then eluted with a suitable solvent.

Protein Precipitation: For plasma samples, proteins are often precipitated using an organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation to separate the proteins from the supernatant containing the analytes. nih.govresearchgate.net

Hydrolysis: In urine, THC-COOH is often present as a glucuronide conjugate. nih.govnih.govnih.gov An enzymatic or alkaline hydrolysis step is typically required to cleave the glucuronide moiety and measure the total THC-COOH concentration. nih.govnih.gov

Throughout these procedures, the early addition of this compound is crucial to monitor and correct for analyte loss at each step. nih.gov

Below is an interactive data table summarizing common sample preparation techniques for cannabinoid analysis in biological matrices.

Sample MatrixPreparation TechniqueKey Steps
Plasma Protein PrecipitationAddition of organic solvent (e.g., acetonitrile), vortexing, centrifugation. nih.govresearchgate.net
Liquid-Liquid ExtractionAddition of an immiscible organic solvent (e.g., hexane:ethyl acetate), vortexing, centrifugation, separation of the organic layer. restek.com
Solid-Phase ExtractionConditioning of SPE cartridge, sample loading, washing to remove interferences, elution of analytes. nih.gov
Urine Dilution and FiltrationFor simpler screening, samples may be diluted and filtered before injection.
Solid-Phase ExtractionOften follows a hydrolysis step to capture the freed analyte. nih.gov
Hydrolysis (for conjugated metabolites)Enzymatic (e.g., β-glucuronidase) or alkaline (e.g., sodium hydroxide) treatment to cleave glucuronide conjugates. nih.govnih.gov

Chromatographic Separation Parameters for Cannabinoid Metabolites

Achieving adequate chromatographic separation is critical, especially for isomeric cannabinoids that have the same mass and can interfere with each other's detection. mdpi.comchromatographyonline.com Key parameters that are optimized during method development include:

Column Chemistry: Reversed-phase columns, particularly C18 phases, are most commonly used for cannabinoid analysis. mdpi.comchromatographyonline.com The choice of stationary phase can significantly impact the resolution of isomers.

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.com The gradient elution program, which changes the mobile phase composition over time, is carefully optimized to separate the target analytes.

Column Temperature: The temperature of the chromatographic column can influence retention times and selectivity. researchgate.net

Flow Rate: The speed at which the mobile phase passes through the column affects both the analysis time and the separation efficiency. mdpi.com

The goal is to develop a robust method that provides baseline separation of the target cannabinoid metabolites from other endogenous and exogenous compounds in the sample, ensuring accurate quantification. acs.org

Below is an interactive data table outlining typical chromatographic parameters for the separation of cannabinoid metabolites.

ParameterTypical ConditionsPurpose
Column Reversed-phase C18, often with superficially porous particlesProvides good retention and separation for nonpolar to moderately polar compounds like cannabinoids. mdpi.comchromatographyonline.com
Mobile Phase A Water with an additive (e.g., 0.1% formic acid)The aqueous component of the mobile phase system. The additive helps with ionization and peak shape. mdpi.com
Mobile Phase B Acetonitrile or Methanol with an additive (e.g., 0.1% formic acid)The organic component that is increased during the gradient to elute the analytes. mdpi.com
Flow Rate 0.3 - 1.0 mL/minInfluences the speed and efficiency of the separation. mdpi.com
Column Temperature 30 - 50 °CCan be adjusted to fine-tune the separation of critical pairs. researchgate.net
Injection Volume 1 - 10 µLThe amount of prepared sample introduced into the system.

Compound Names

Abbreviation/Common NameFull Chemical Name
(-)-11-nor-9-carboxy-Δ⁸-THC-d3(-)-11-nor-9-carboxy-delta-8-tetrahydrocannabinol-d3
(-)-11-nor-9-carboxy-Δ⁸-THC(-)-11-nor-9-carboxy-delta-8-tetrahydrocannabinol
Δ⁹-THCDelta-9-tetrahydrocannabinol
THC-COOH11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol
Δ⁸-THCDelta-8-tetrahydrocannabinol
CBDCannabidiol
CBNCannabinol (B1662348)

Mass Spectrometric Detection Parameters and Selected Reaction Monitoring (SRM) Optimization

The utilization of this compound as an internal standard is intrinsically linked to its behavior in a mass spectrometer, most commonly a triple quadrupole (QqQ) instrument operating in Selected Reaction Monitoring (SRM) mode. SRM, also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective technique that involves monitoring a specific precursor ion to product ion transition for a particular analyte. The optimization of SRM parameters is a crucial step in method development to achieve the desired sensitivity, specificity, and accuracy.

For the analysis of Δ8-THC-COOH using its deuterated d3-internal standard, specific precursor and product ions are selected. The precursor ion is typically the molecular ion ([M+H]+) or a prominent adduct ion in positive ionization mode, or the deprotonated molecule ([M-H]-) in negative ionization mode. This precursor ion is then fragmented in the collision cell of the mass spectrometer, and a specific, stable product ion is monitored.

While extensive research has been published on the analysis of the more common Δ9-THC-COOH, the principles are directly applicable to the Δ8 isomer due to their structural similarity. For instance, in the analysis of 11-nor-9-carboxy-tetrahydrocannabinol (THC-COOH) using a d3-deuterated internal standard (THC-COOH-d3) by liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific ion transitions are monitored. In one such method, the identification and quantification of THC-COOH and its d3-internal standard were performed using an MRM mode at m/z 245 and 191 for the analyte and m/z 248 for the internal standard, with the quantifier ions underlined. nih.gov

Drawing from this and other related methodologies, a representative set of mass spectrometric parameters for the analysis of (-)-11-nor-9-carboxy-Delta8-THC and its d3-internal standard can be established. The optimization of these parameters, including collision energy (CE) and tube lens voltage, is critical for maximizing the signal response for each transition.

Below is an interactive data table summarizing typical mass spectrometric parameters for the analysis of (-)-11-nor-9-carboxy-Delta8-THC using this compound as an internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
(-)-11-nor-9-carboxy-Δ8-THC343.2299.2Negative
(-)-11-nor-9-carboxy-Δ8-THC343.2191.1Negative
(-)-11-nor-9-carboxy-Δ8-THC-d3 (Internal Standard) 346.2 302.2 Negative
(-)-11-nor-9-carboxy-Δ8-THC-d3 (Internal Standard) 346.2 194.1 Negative

This data is representative and may vary based on the specific instrumentation and analytical method employed.

Role of Deuterated Internal Standards in Ensuring Analytical Accuracy and Reproducibility

The use of deuterated internal standards, such as this compound, is fundamental to achieving high accuracy and reproducibility in quantitative mass spectrometry-based assays. nih.gov An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. researchgate.net By incorporating deuterium (B1214612) atoms, the mass of the internal standard is increased without significantly altering its chemical properties. researchgate.net This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical behavior ensures that any variations during sample preparation and analysis affect both compounds equally. researchgate.net

Several key factors underscore the importance of deuterated internal standards:

Correction for Matrix Effects: Biological matrices like blood and urine are complex and can contain endogenous compounds that interfere with the ionization of the target analyte, leading to ion suppression or enhancement. nih.gov Since the deuterated internal standard has nearly identical chromatographic retention time and ionization characteristics to the native analyte, it experiences the same matrix effects. researchgate.net By calculating the ratio of the analyte response to the internal standard response, these effects are normalized, leading to more accurate quantification.

Compensation for Sample Loss: During the multi-step process of sample extraction, cleanup, and derivatization, some amount of the analyte may be lost. A deuterated internal standard, added at the beginning of the sample preparation process, is subject to the same potential losses. nih.gov The consistent ratio between the analyte and the internal standard corrects for these variations, ensuring that the final calculated concentration is accurate despite any sample loss.

Improved Precision and Reproducibility: By accounting for variability in sample handling, instrument response, and matrix effects, deuterated internal standards significantly improve the precision (the closeness of repeated measurements) and reproducibility (the ability of the method to be replicated in different laboratories or at different times) of the analytical method. nih.gov This is crucial for forensic and clinical applications where reliable and consistent results are paramount.

In a study on the simultaneous quantitation of Δ9-THC and its metabolite in serum, the use of deuterated cannabinoids as internal standards was highlighted as a key component for good reproducibility and sensitivity of the GC/MS method. nih.gov The internal standard helps to control for variability in extraction, injection volume, and ionization, which are all potential sources of error in chromatographic and mass spectrometric analyses. researchgate.net

Preclinical and in Vitro Metabolism of Delta 8 Tetrahydrocannabinol and Formation of 11 nor 9 Carboxy Delta8 Thc

Enzymatic Pathways and Cytochrome P450 Involvement in Delta-8-THC Biotransformation

The biotransformation of Delta-8-THC is heavily dependent on the cytochrome P450 (CYP450) system, a superfamily of enzymes responsible for the metabolism of a vast array of substances. nih.gov In vitro studies using human hepatic microsomes have identified specific CYP enzymes that play a pivotal role in the metabolism of Delta-8-THC. nih.gov

Research has shown that tetrahydrocannabinols are primarily oxidized at the 11-position and allylic sites. nih.gov For Delta-8-THC, the main hydroxylation reactions occur at the 11-position and the 7α-position. nih.gov The enzyme CYP2C9 is highly efficient in catalyzing the 11-hydroxylation of Delta-8-THC. nih.gov On the other hand, CYP3A4 is the major enzyme responsible for the 7α- and 7β-hydroxylation of Delta-8-THC. nih.govresearchgate.net Inhibition studies have confirmed these roles, with sulfaphenazole (B1682705) (a CYP2C inhibitor) significantly reducing 11-hydroxylation and ketoconazole (B1673606) (a CYP3A inhibitor) markedly inhibiting 7α-hydroxylation. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Delta-8-THC Metabolism

Enzyme Metabolic Reaction Catalytic Efficiency (nmol/min/nmol CYP)
CYP2C9 11-hydroxylation 7.60
CYP3A4 7α-hydroxylation 5.34
CYP3A4 7β-hydroxylation 1.39

Identification of 11-nor-9-carboxy-Delta8-THC as a Primary Non-Psychoactive Metabolite

Following the initial hydroxylation by CYP enzymes, the resulting active metabolite, 11-hydroxy-Delta-8-THC, undergoes further oxidation. mdpi.comnih.gov This subsequent metabolic step converts 11-hydroxy-Delta-8-THC into 11-nor-9-carboxy-Delta-8-THC (Δ⁸-THC-COOH). mdpi.com This compound is recognized as a primary and non-psychoactive metabolite of Delta-8-THC. mdpi.com Due to its longer half-life compared to the parent compound, 11-nor-9-carboxy-Delta-8-THC is a key biomarker for detecting Delta-8-THC consumption in biological samples such as urine and blood. sigmaaldrich.comnih.govresearchgate.net The deuterated form, (-)-11-nor-9-carboxy-Delta8-THC-d3, is used as an internal standard in analytical testing to ensure accurate quantification. caymanchem.com

Table 2: Chemical Properties of this compound

Property Value
Molecular Formula C₂₁H₂₅D₃O₄
Molecular Weight 347.5 g/mol
CAS Number 949596-06-9
Formal Name (6aR,7,10,10aR)-tetrahydro-1-hydroxy-6,6-dimethyl-3-(pentyl-5,5,5-d₃)-6H-dibenzo[b,d]pyran-9-carboxylic acid
Synonyms (−)-11-nor-9-carboxy-Δ⁸-Tetrahydrocannabinol-d₃, (−)-11-nor-Δ⁸-THC-9-COOH-d₃

Data sourced from PubChem and Cayman Chemical. caymanchem.comnih.gov

Comparative Metabolic Profiles of Delta-8-THC and Delta-9-THC in Preclinical Models

The metabolic profiles of Delta-8-THC and its more well-known isomer, Delta-9-THC, share significant similarities in preclinical models. oup.commdpi.com Both cannabinoids undergo extensive metabolism primarily through hydroxylation and oxidation. oup.com The major initial metabolic pathway for both is 11-hydroxylation, predominantly catalyzed by the CYP2C9 enzyme, to form their respective active 11-hydroxy metabolites. nih.govyoutube.com

However, key differences exist in the hydroxylation of other positions. While Delta-8-THC is hydroxylated at the 7α- and 7β-positions by CYP3A4, Delta-9-THC is mainly hydroxylated at the 8β-position by the same enzyme. nih.gov Following this initial hydroxylation, both 11-hydroxy-Δ8-THC and 11-hydroxy-Δ9-THC are further oxidized to their corresponding non-psychoactive carboxy metabolites, 11-nor-9-carboxy-Δ8-THC and 11-nor-9-carboxy-Δ9-THC. mdpi.comwikipedia.org

Table 3: Comparative Metabolism of Delta-8-THC and Delta-9-THC

Feature Delta-8-THC Delta-9-THC
Primary Metabolic Reaction 11-hydroxylation 11-hydroxylation
Primary Enzyme for 11-hydroxylation CYP2C9 CYP2C9
Other Hydroxylation Sites 7α, 7β 8β, 9α,10α-epoxidation
Enzyme for Other Hydroxylations CYP3A4 CYP3A4
Active Metabolite 11-hydroxy-Δ8-THC 11-hydroxy-Δ9-THC
Primary Non-Psychoactive Metabolite 11-nor-9-carboxy-Δ8-THC 11-nor-9-carboxy-Δ9-THC

Data compiled from multiple research sources. nih.govnih.gov

Challenges in Isomeric Differentiation of Cannabinoid Carboxy Metabolites

Chromatographic Resolution of Delta-8-THC-COOH and Delta-9-THC-COOH Isomers

The accurate identification and quantification of cannabinoid metabolites are heavily reliant on effective chromatographic separation. Due to their structural resemblance, 11-nor-9-carboxy-Δ⁸-THC (Δ⁸-THC-COOH) and 11-nor-9-carboxy-Δ⁹-THC (Δ⁹-THC-COOH) are technically challenging to resolve chromatographically. dntb.gov.uaoup.comnih.gov Inadequate separation can lead to co-elution, where both compounds emerge from the chromatography column at or near the same time, making individual identification and quantification difficult. dntb.gov.uaoup.comforensicrti.org This is a significant concern as one isomer may be present in much greater abundance, potentially obscuring the presence of the other. restek.com

Several liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to address this issue. nih.govnih.govresearchgate.net Key to achieving separation has been the careful optimization of chromatographic parameters. For instance, some successful methods employ unconventional multi-step gradients that are shallow and almost isocratic at certain points to improve resolution. oup.com Other adjustments include modifying the mobile phase composition and decreasing the column temperature to enhance the separation between the isomers. oup.com

The choice of the stationary phase of the chromatography column is also critical. Studies have shown that while some common columns like C18 can provide partial separation, specialized column chemistries, such as those with fluorophenyl phases, can achieve complete resolution of the THC-COOH isomers in a shorter analysis time. restek.commsacl.org Gas chromatography-mass spectrometry (GC-MS) methods have also been developed that can separate the two compounds after derivatization, identifying them by their relative retention times. springernature.comnih.gov

Table 1: Chromatographic Methods for Isomer Resolution

TechniqueColumn/Stationary PhaseKey ParametersOutcomeReference(s)
LC-MS/MSC18Multi-step, near-isocratic gradientPartial to improved resolution dntb.gov.uaoup.com
LC-MS/MSFluoroPhenylOptimized gradientComplete resolution restek.commsacl.org
LC-MS/MSPerfluorophenylReverse-phase SPESeparation of isomers nih.gov
GC-MSNot specifiedDerivatizationSufficient separation by relative retention time nih.gov

Mass Spectrometric Discrimination of Isomeric Cannabinoid Carboxy Metabolites

Following chromatographic separation, mass spectrometry (MS) is used for detection and confirmation. While Δ⁸-THC-COOH and Δ⁹-THC-COOH are isomers and have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be distinct, allowing for their differentiation. researchgate.netjst.go.jp

In LC-MS/MS analysis, even with co-elution, it is sometimes possible to distinguish the isomers based on the relative abundance of their fragment ions (ion ratios). tandfonline.comgtfch.org For example, one study noted that the ion ratio for Δ⁸-THC-COOH was approximately 1.2, while for Δ⁹-THC-COOH it was about 2.2, allowing for unambiguous differentiation if they were not both present in the same sample. tandfonline.com

With GC-MS analysis, derivatization is typically required. While the underivatized isomers may have similar retention times, their derivatized forms can exhibit very different fragmentation patterns. researchgate.net For instance, the dipropyl derivatize of Δ⁹-THC-COOH is highly fragmented with a base peak at m/z 341 and a molecular ion of relatively low abundance at m/z 428. researchgate.net In contrast, the fragmentation of derivatized Δ⁸-THC-COOH may differ significantly, enabling discrimination. researchgate.net However, it has also been noted that many of the ion fragments generated by mass spectrometry can overlap between the two compounds, underscoring the importance of chromatographic separation. nih.gov

Table 2: Mass Spectrometric Differentiation of THC-COOH Isomers

Analytical MethodKey DifferentiatorObservationsReference(s)
LC-MS/MSDifferent ion ratios of fragment ionsΔ⁸-THC-COOH ion ratio ~1.2 vs. Δ⁹-THC-COOH ion ratio ~2.2 tandfonline.com
GC-MS (with derivatization)Different fragmentation patternsDerivatized Δ⁹-THC-COOH is highly fragmented. researchgate.net
LC-MS/MSMS² and MS³ spectra of 11-nor-9-carboxy-formsClear differences were recognized, allowing for distinction. jst.go.jp

Implications for Forensic and Research Analytical Testing of Cannabinoid Isomers

The challenges in differentiating Δ⁸-THC-COOH and Δ⁹-THC-COOH have significant implications for forensic and research settings. forensicrti.orgresearchgate.netnih.gov In forensic toxicology, the distinction is critical because Δ⁹-THC is often subject to stricter legal control than Δ⁸-THC. springernature.comnih.gov A laboratory's inability to distinguish between the two could lead to the misidentification of legal Δ⁸-THC use as illicit Δ⁹-THC consumption. forensictoxicologyexpert.com

Several studies have highlighted instances where the presence of Δ⁸-THC-COOH interfered with the analysis of Δ⁹-THC-COOH, leading to unreportable results due to chromatographic interference or mass ratio failures. dntb.gov.uaresearchgate.net This necessitates that forensic laboratories update and validate their confirmatory testing procedures to either eliminate these interferences or add the isomers as new analytes to their testing panels. forensicrti.orgresearchgate.net The development of robust analytical methods is essential to ensure that toxicology reports are accurate and legally defensible. forensictoxicologyexpert.com For example, some labs have adopted methods that can separate and quantify both isomers, preventing false positives for Δ⁹-THC-COOH. researchgate.net

In a research context, the ability to accurately measure both isomers is crucial for understanding their individual and combined pharmacological and toxicological effects. researchgate.netnih.gov The availability of deuterated internal standards like (-)-11-nor-9-carboxy-Δ⁸-THC-d3 is vital for developing these precise and accurate quantitative methods. springernature.com

Cross-Reactivity Considerations in Immunoassay Screening for Cannabinoid Metabolites

Immunoassays are commonly used as an initial screening tool for drug testing due to their speed and cost-effectiveness. nih.gov However, these tests are known for their potential for cross-reactivity, where structurally similar compounds can produce a positive result. aegislabs.com Numerous studies have demonstrated that immunoassays designed to detect Δ⁹-THC-COOH exhibit a high degree of cross-reactivity with Δ⁸-THC-COOH. aegislabs.comoup.comoup.comoup.com

Cross-reactivity percentages for Δ⁸-THC-COOH have been reported to be in the range of 87% to 112% at a 50 ng/mL cutoff across various commercial immunoassay platforms. researchgate.netaegislabs.comoup.comoup.comrti.org This means that the use of Δ⁸-THC products is highly likely to result in a positive or non-negative cannabinoid immunoassay test. aegislabs.com For example, one study found that the EMIT II Plus® Cannabinoid immunoassay with a 20 ng/mL cutoff for Δ⁹-THC-COOH showed positive results for Δ⁸-THC-COOH at concentrations of 30 ng/mL or higher. nih.gov

This high cross-reactivity necessitates confirmatory testing by more specific methods like LC-MS/MS or GC-MS to differentiate between the isomers. oup.comoup.com While immunoassays are effective for initial screening, they cannot distinguish between Δ⁸-THC and Δ⁹-THC metabolites. aegislabs.com Therefore, a positive immunoassay result should be considered presumptive and requires confirmation to determine the specific cannabinoid present. aegislabs.com

Table 3: Immunoassay Cross-Reactivity with Δ⁸-THC-COOH

Immunoassay PlatformCutoff Concentration (for Δ⁹-THC-COOH)Cross-Reactivity of Δ⁸-THC-COOHReference(s)
Multiple Commercial Kits50 ng/mL87% - 112% researchgate.netaegislabs.comoup.comoup.comrti.org
DRI Cannabinoids Reagent20, 50, 100 ng/mL90% - 105% oup.comoup.com
EMIT II Plus Reagent20, 50, 100 ng/mL105% - 119% oup.com
KIMS Reagent50 ng/mL98% oup.com
EMIT II Plus®20 ng/mLPositive at ≥30 ng/mL of Δ⁸-THC-COOH nih.gov

Quality Assurance and Reference Material Considerations for 11 nor 9 Carboxy Delta8 Thc D3

Development and Certification of Deuterated Cannabinoid Metabolite Reference Standards

The development of deuterated cannabinoid reference standards is a meticulous process designed to produce materials of the highest purity, stability, and characterization. These standards are crucial for achieving accuracy and precision in mass spectrometry-based testing, which can distinguish and quantify cannabinoids and their metabolites. isotope.com

Certified Reference Materials (CRMs) are considered the benchmark for quality, providing traceability and accuracy to analytical measurements. sigmaaldrich.com The manufacturing and certification of these standards, including cannabinoid CRMs, are often performed under the stringent guidelines of ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing laboratories). sigmaaldrich.com

The development process for a CRM like (-)-11-nor-9-carboxy-Delta8-THC-d3 involves several key stages:

Synthesis: The cannabinoid raw materials are typically synthesized in-house to control for quality from the very beginning. sigmaaldrich.com For deuterated standards, stable isotopes like deuterium (B1214612) are incorporated into the molecular structure. google.com For example, in d6-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid, six deuterium atoms are located on the two methyl groups of Carbon 6. nih.gov

Identity Verification: The chemical identity of the synthesized material is rigorously confirmed. This is accomplished using multiple analytical techniques, primarily ¹H-NMR (Proton Nuclear Magnetic Resonance) and high-resolution mass spectrometry (LC-MS), to verify the molecular structure and the position of the deuterium labels. sigmaaldrich.com

Certification: A comprehensive testing plan is executed to assign a certified value for purity or concentration. This involves assessing the material for all possible impurities, such as residual solvents, water content, and any related structural analogs. The final certified value is often presented as a mass balance purity factor, which is calculated by subtracting the mass of all identified impurities from the total mass. sigmaaldrich.com

Homogeneity and Stability Testing: Rigorous tests are conducted to ensure that the entire batch of the reference material is uniform and that the material will remain stable under specified storage and transport conditions for a defined period. researchgate.net

Table 1: Key Stages in the Development and Certification of a Cannabinoid CRM

Stage Description Techniques Used
Synthesis In-house chemical synthesis of the target deuterated compound. Organic synthesis chemistry
Identity Verification Confirmation of the correct molecular structure and isotopic labeling. ¹H-NMR, High-Resolution LC-MS
Purity/Potency Assignment Quantitative determination of the analyte's purity by accounting for all impurities. Chromatographic Purity (HPLC), Residual Solvent Analysis (HS-GC), Water Content (Karl Fischer)
Certification Issuing a Certificate of Analysis (CoA) with the certified value and its uncertainty, following standards like ISO 17034. Mass Balance Purity Factor calculation
Stability & Homogeneity Ensuring the material is uniform throughout the batch and remains stable over time. HPLC, F-test, T-test

Purity Assessment of this compound Reference Materials

The purity of a reference material is paramount to its function. For this compound, suppliers typically guarantee a very high level of isotopic and chemical purity. For instance, commercial-grade reference standards often specify a purity of ≥98% for the target analyte and ≥99% for the deuterated forms (d₁-d₃). caymanchem.comcaymanchem.com

Purity assessment is a multi-faceted process:

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is used to determine the percentage of the main compound relative to any other detected impurities. However, chromatographic purity alone can be misleading as it may not account for non-UV active impurities like water or residual solvents. sigmaaldrich.com

Mass Balance Purity Factor (MBPF): A more comprehensive approach is the MBPF, which involves subtracting the measured amounts of all significant impurities (e.g., water, residual solvents, inorganic content) from 100%. This provides a more accurate representation of the true purity of the material. sigmaaldrich.com For example, a cannabinol (B1662348) material with a chromatographic purity of 99.5% was found to have a more accurate MBPF potency of 96.0% due to the presence of residual solvent and water. sigmaaldrich.com

Isotopic Purity: For deuterated standards, mass spectrometry is used to confirm the isotopic distribution and ensure that the material has the correct number of deuterium atoms and minimal amounts of the unlabeled (d₀) form. The use of more heavily deuterated standards, such as d6, can be advantageous in minimizing chromatographic peak overlap with the non-deuterated analyte, thereby increasing the linearity and accuracy of the assay. nih.govnih.gov

Table 2: Typical Purity Specifications for this compound Reference Material

Parameter Specification Method
Chemical Purity ≥98% HPLC
Isotopic Purity (d₁-d₃) ≥99% LC-MS
Format Crystalline Solid or Solution in certified solvent (e.g., Methanol) -
Identifier CAS Number: 949596-06-9 -

Data compiled from commercial supplier information. caymanchem.comsigmaaldrich.comglpbio.com

Harmonization of Analytical Methods Using Deuterated Internal Standards Across Research Laboratories

One of the significant challenges in analytical toxicology is ensuring that results are comparable and reproducible across different laboratories. ymaws.com The structural similarity between cannabinoid isomers, such as Δ8-THC and Δ9-THC, and their respective metabolites makes accurate, independent quantification extremely difficult. nih.govspringernature.com This is where the use of stable isotope-labeled internal standards like this compound becomes indispensable.

An internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the analytical instrument, typically due to a difference in mass. wadsworth.orgcannabisindustryjournal.com In this case, the three deuterium atoms give this compound a molecular weight that is 3 units higher than its non-deuterated analog, allowing a mass spectrometer to detect them as separate entities. caymanchem.comnih.gov

The role of the deuterated internal standard in harmonizing analytical methods includes:

Correcting for Variability: The internal standard is added at a known, constant concentration to all samples, calibrators, and quality controls at the beginning of the analytical process. cannabisindustryjournal.com It experiences the same sample preparation steps (e.g., extraction, derivatization) and potential instrument variations as the target analyte. By measuring the ratio of the analyte's response to the internal standard's response, analysts can correct for variations in extraction efficiency and instrument drift, leading to more accurate and precise quantification. cannabisindustryjournal.comastm.org

Improving Accuracy for Isomers: When analyzing for Δ8-THC-COOH, the presence of the structurally similar Δ9-THC-COOH can interfere with the measurement. Using a deuterated form of the specific isomer of interest (Δ8-THC-COOH-d3 for Δ8-THC-COOH analysis) is critical for achieving accurate quantification and avoiding overlapping analytical signals. nih.gov

Enabling Method Validation and Standardization: Regulatory and scientific guidelines recommend the use of validated methods to ensure data quality. ymaws.com The use of appropriate internal standards is a cornerstone of method validation for chromatographic techniques, as it demonstrates the method's ability to produce accurate, repeatable, and robust results. ymaws.com This practice helps harmonize testing practices across different laboratories, ensuring that data is consistent and defensible, which is crucial for forensic casework, clinical diagnostics, and regulatory compliance. ymaws.comastm.org

Table 3: Use of Internal Standard (IS) in Calibration for Quantitation

Sample Analyte Concentration (ng/mL) IS Concentration (ng/mL) Analyte Response (Area) IS Response (Area) Response Ratio (Analyte/IS)
Calibrator 1 10 100 5,000 50,000 0.10
Calibrator 2 50 100 26,000 51,000 0.51
Calibrator 3 100 100 49,000 49,500 0.99
Unknown Sample To be determined 100 35,000 50,500 0.69

This table illustrates how the response ratio, rather than the absolute analyte response, is used to build a calibration curve and determine the concentration of the analyte in an unknown sample, thereby normalizing for variations. cannabisindustryjournal.com

Advanced Research Directions in Cannabinoid Metabolite Analysis

Untargeted Metabolomics Approaches in Cannabinoid Research Incorporating Labeled Standards

Untargeted metabolomics aims to capture a comprehensive snapshot of all small-molecule metabolites within a biological system. In cannabinoid research, this approach is crucial for discovering new metabolic pathways and identifying biomarkers of exposure. However, the complexity of biological matrices and the vast number of compounds present pose significant analytical challenges.

The incorporation of isotopically labeled standards is fundamental to overcoming these hurdles. (-)-11-nor-9-carboxy-Δ⁸-THC-d₃ serves as an ideal internal standard for the quantification of its non-labeled counterpart, (-)-11-nor-9-carboxy-Δ⁸-THC. caymanchem.com In an untargeted workflow, this stable isotope-labeled compound is added to a sample at a known concentration before processing. Because it is chemically identical to the target analyte, it co-elutes during chromatography and co-ionizes during mass spectrometry, but is distinguished by its higher mass due to the deuterium (B1214612) atoms.

This strategy allows for precise quantification by correcting for any analyte loss during sample preparation and for variations in instrument response (matrix effects). By providing a reliable anchor point for both retention time and mass-to-charge ratio, labeled standards like (-)-11-nor-9-carboxy-Δ⁸-THC-d₃ enhance the confidence in identifying and quantifying target metabolites within a sea of unknown compounds, a cornerstone of successful untargeted metabolomics.

Application of Advanced Analytical Techniques for Comprehensive Cannabinoid Metabolite Profiling

The increasing popularity of cannabinoids beyond the traditional Δ⁹-THC, such as Δ⁸-THC, has created a demand for analytical methods capable of distinguishing between their respective metabolites. nih.gov The structural similarity between the primary urinary metabolites, 11-nor-9-carboxy-Δ⁸-THC (Δ⁸-THC-COOH) and 11-nor-9-carboxy-Δ⁹-THC (Δ⁹-THC-COOH), makes their differentiation a significant analytical challenge. nih.govrestek.com

Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for this purpose. researchgate.net Research has demonstrated that the use of specific chromatographic columns, such as perfluorophenyl phases, can achieve the necessary separation of these positional isomers. nih.govresearchgate.net In these sophisticated methods, (-)-11-nor-9-carboxy-Δ⁸-THC-d₃ is employed as an internal standard to ensure the accurate quantification of Δ⁸-THC-COOH. caymanchem.com

The typical analytical workflow involves a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the biological matrix (e.g., urine or blood). restek.comresearchgate.net The extract is then analyzed by an LC-MS/MS system. The ability to chromatographically resolve the isomers is critical for accurate reporting, as poor resolution can lead to invalid data, especially when one isomer is much more abundant than the other. restek.com The use of a dedicated deuterated standard for the Δ⁸ metabolite ensures that its quantification is robust and defensible, a critical requirement in forensic and clinical toxicology.

TechniqueSample MatrixExtraction MethodKey ChallengeRole of (-)-11-nor-9-carboxy-Δ⁸-THC-d₃
LC-MS/MSUrine, Whole BloodSolid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)Chromatographic separation of Δ⁸-THC-COOH and Δ⁹-THC-COOH isomersInternal standard for accurate quantification of Δ⁸-THC-COOH
GC-MSUrine, PlasmaDerivatization followed by extractionPreventing thermal isomerization of Δ⁹-THC to Δ⁸-THC during analysisInternal standard for quantification of Δ⁸-THC-COOH

Research on New Deuterated Analogs for Emerging Cannabinoids and Their Metabolites

The cannabinoid market is dynamic, with a continuous stream of new semi-synthetic and minor naturally occurring cannabinoids, such as Hexahydrocannabinol (HHC), becoming available. nih.gov Each of these emerging compounds has a unique metabolic profile that must be characterized for clinical and forensic purposes. This necessitates a parallel development of new analytical reference standards, including deuterated analogs of their primary metabolites.

The creation of (-)-11-nor-9-carboxy-Δ⁸-THC-d₃ is itself a response to the rise of Δ⁸-THC as a commercially available product. caymanchem.comrestek.com The same principle applies to all other novel cannabinoids. As researchers identify the major metabolites of a new compound, synthetic chemists work to create their stable isotope-labeled versions.

This ongoing research is vital for several reasons:

Enabling Validated Testing: Reliable quantitative methods cannot be developed without appropriate internal standards.

Ensuring Accurate Differentiation: As the number of available cannabinoids grows, so does the potential for isomeric and isobaric interferences. Specific deuterated standards for each key metabolite are the best way to ensure unambiguous identification and quantification.

Supporting Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of new cannabinoids requires precise measurement of parent compounds and their metabolites, a task reliant on high-quality labeled standards.

The development of new deuterated analogs is therefore a critical and proactive area of research, ensuring that analytical science can keep pace with the evolving landscape of cannabinoid use and regulation.

Q & A

Q. What analytical techniques are recommended for quantifying (-)-11-nor-9-carboxy-Delta8-THC-d3 in biological samples?

The compound is best quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . For LC-MS/MS, employ electrospray ionization (ESI) in negative ion mode to monitor transitions such as m/z 344.4 → 299.3 (quantifier) and 344.4 → 245.2 (qualifier). Use a C18 reversed-phase column with gradient elution (methanol/water + 0.1% formic acid). In GC-MS, derivatization with BSTFA or MSTFA improves volatility. Deuterated analogs (e.g., (-)-11-nor-9-carboxy-Delta9-THC-d3) should be used as internal standards to correct for matrix effects .

Q. How should researchers ensure the purity and stability of this compound during storage?

Purity must be verified via orthogonal methods :

  • HPLC-UV for primary purity (≥98%)
  • LC-MS/MS to confirm isotopic integrity (≥99% deuterated product)
  • 1H-NMR to validate structural consistency
    Store the compound at -20°C in methanol to maintain stability for ≥5 years. Avoid freeze-thaw cycles and monitor residual solvents (e.g., methanol) via GC/FID headspace analysis .

Q. What is the role of this compound in analytical method development?

This deuterated compound serves as an internal standard to:

  • Correct for ion suppression/enhancement in mass spectrometry
  • Normalize extraction efficiency variations
  • Validate method precision (e.g., intra-day CV <15%)
    Always include a matrix-matched calibration curve (0.1–100 ng/mL) and spike recovery tests (80–120%) in plasma or urine .

Advanced Research Questions

Q. How can researchers resolve co-elution issues of this compound with structurally similar metabolites in LC-MS?

Optimize chromatographic separation by:

Testing high-resolution columns (e.g., 2.7 µm core-shell particles)

Adjusting mobile phase pH (e.g., 0.1% ammonium formate)

Implementing ultra-high-performance LC (UHPLC) with 1.7 µm particle columns
For mass spectrometry, use high-resolution accurate mass (HRAM) instruments (e.g., Q-Exactive Orbitrap) to distinguish isobaric interferences via <5 ppm mass error .

Q. What strategies validate analytical methods for this compound across diverse biological matrices (e.g., plasma, urine, hair)?

Perform cross-matrix validation by:

Spiked recovery experiments : Compare extraction efficiency (e.g., 70–130%) across matrices

Matrix effect assessment : Calculate ion suppression/enhancement using post-column infusion

Cross-validation with reference methods : Align results with established GC-MS or immunoassay data
Include stability tests (bench-top, freeze-thaw, long-term) under varying storage conditions .

Q. How should discrepancies between purity assessments from HPLC-UV and LC-MS be addressed?

Discrepancies may arise from UV-inactive impurities or isobaric interferences. Mitigate by:

Quantitative NMR (qNMR) : Validate proton environment integrity using trimethylsilylpropionic acid as an internal standard

Mass balance purity calculation : [(100% - residual solvents - water - inorganics) × chromatographic purity]/100

High-resolution MS (HRMS) : Confirm isotopic pattern fidelity for deuteration sites

Q. What synthetic considerations are critical for producing this compound with high isotopic fidelity?

Key steps include:

  • Precise deuterium incorporation at the 5-position using deuterated precursors
  • Chiral purity control : Verify enantiomeric excess (≥99.9% ee) via chiral HPLC
  • Reaction optimization : Use inert atmospheres (argon/nitrogen) and catalysts (e.g., Pd/C) for hydrogen-deuterium exchange
    Validate synthetic batches with orthogonal techniques (e.g., FT-IR for functional groups, X-ray crystallography for stereochemistry) .

Q. How can researchers optimize mass spectrometry parameters for enhanced sensitivity of this compound?

For LC-MS/MS:

  • Ion source tuning : Adjust capillary voltage (3–4 kV) and source temperature (300–400°C)
  • Collision energy optimization : Test 10–40 eV for optimal fragment ion yield
  • Dwell time calibration : Allocate ≥50 ms per transition
    For GC-MS:
  • Use positive chemical ionization (PCI) with methane reagent gas to enhance molecular ion stability
    Always perform limit of detection (LOD) and limit of quantification (LOQ) studies using signal-to-noise ratios ≥3 and ≥10, respectively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.